molecular formula C19H22ClN3O2S2 B2972464 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride CAS No. 1215365-92-6

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2972464
CAS No.: 1215365-92-6
M. Wt: 423.97
InChI Key: LHPNKWHTJXJGHB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a thiophene-2-carboxamide core linked to a 3-morpholinopropylamine moiety. This compound’s structure combines a rigid benzothiazole ring, a flexible morpholine-containing alkyl chain, and a thiophene carboxamide group, which may enhance its bioavailability and target specificity compared to simpler analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2.ClH/c23-18(17-7-3-14-25-17)22(9-4-8-21-10-12-24-13-11-21)19-20-15-5-1-2-6-16(15)26-19;/h1-3,5-7,14H,4,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPNKWHTJXJGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer activities. A study focused on similar derivatives demonstrated that certain benzo[d]thiazole-based compounds showed promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or direct interaction with DNA.

Case Study: Inhibition of Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
7aHeLa5.2Induction of apoptosis
7fMCF-74.9Cell cycle arrest

In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Similar compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes. Notably, it has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

AChE Inhibition Study

CompoundAChE Inhibition (%)IC50 (µM)
3i852.7
Control100-

The compound's ability to inhibit AChE suggests its potential therapeutic applications in treating cognitive disorders .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Compounds in this class often bind to DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Analogs

Compound Name Core Structure Benzothiazole Substituents Amine Chain Molecular Formula Molecular Weight (g/mol) References
Target Compound Thiophene-2-carboxamide None (unsubstituted) 3-morpholinopropyl C₁₈H₂₁ClN₄O₂S₂ 425.0
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride 5-Nitrofuran-2-carboxamide None 3-morpholinopropyl C₁₈H₂₀ClN₅O₄S 445.9
N-(6-Methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride Benzo[d]thiazole-6-carboxamide 6-Methyl 3-morpholinopropyl C₂₀H₂₂ClN₅O₂S₂ 480.0
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride Thiophene-2-carboxamide 4,7-Dimethoxy 3-morpholinopropyl C₂₀H₂₅ClN₄O₄S₂ 509.0
N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride Benzo[d]thiazole-2-carboxamide 6-Ethoxy 3-morpholinopropyl C₂₄H₂₇ClN₄O₃S₂ 519.1
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride Thiophene-2-carboxamide 4,5-Dimethyl 3-(dimethylamino)propyl C₁₉H₂₄ClN₃OS₂ 410.0

Key Observations :

Core Structure: The target compound’s thiophene-2-carboxamide core is shared with analogs in and , while and substitute furan or benzo[d]thiazole cores. Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking interactions in biological targets compared to furan .

Benzothiazole Substituents :

  • Electron-donating groups (e.g., 4,7-dimethoxy in -ethoxy in ) may improve solubility or modulate receptor binding. Methyl groups () could enhance metabolic stability .

Amine Chain Modifications: The 3-morpholinopropyl chain in the target compound provides a polar, non-aromatic tertiary amine, which may improve water solubility and reduce cytotoxicity compared to dimethylamino-propyl chains () .

Implications for Pharmacological Activity

  • Antimicrobial Potential: The morpholinopropyl chain and thiophene core align with structures of known antimicrobial agents (e.g., nitrofuran derivatives in ) .
  • Antitumor Activity : Benzothiazoles with methoxy substituents () have shown enhanced DNA intercalation in prior studies .
  • Bioavailability : Higher molecular weight analogs (e.g., 519.1 g/mol in ) may face challenges in passive diffusion, whereas the target compound’s lower weight (425.0 g/mol) could favor absorption .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride, and how are intermediates optimized for yield?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Amidation : Reacting thiophene-2-carboxylic acid derivatives with amines (e.g., benzo[d]thiazol-2-amine) in polar aprotic solvents like DMF or acetonitrile under reflux .
  • Morpholinopropyl group introduction : Alkylation or nucleophilic substitution using 3-morpholinopropyl chloride, often requiring base catalysts like triethylamine .
  • Hydrochloride salt formation : Final treatment with HCl in ethanol or dichloromethane .
  • Optimization : Reaction time (1–3 min for rapid cyclization), solvent purity, and stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid derivatives) are critical for yields >70% .

Q. How is structural characterization of this compound validated, and what analytical techniques are prioritized?

  • Answer :

  • 1H/13C NMR : Confirms proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm) and carbon backbone integrity .
  • HPLC : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally analogous thiazole/thiadiazole derivatives?

  • Answer : Discrepancies in antimicrobial or antitumor activity often arise from:

  • pH-dependent activity : Thiazole derivatives show variable efficacy at different pH levels (e.g., enhanced activity at pH 5.5–6.5 due to protonation of morpholine groups) .
  • Structural isomerism : Substituent positioning (e.g., 2- vs. 4-thiazole substitution) alters binding to biological targets like kinases or bacterial enzymes .
  • Control experiments : Use isogenic bacterial strains or enzyme knockout models to isolate target-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Answer :

  • Docking studies : Predict binding affinity to targets (e.g., EGFR kinase) using software like AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET prediction : Tools like SwissADME assess logP (optimize for 2–3), aqueous solubility (>50 µM), and CYP450 inhibition risks .
  • In vitro validation : Compare predicted vs. experimental IC50 values in cell-based assays (e.g., MTT for cytotoxicity) .

Q. What mechanistic insights explain the cyclization efficiency of intermediates during synthesis?

  • Answer : Cyclization (e.g., thiadiazole formation) depends on:

  • Reagent choice : Iodine in DMF with triethylamine promotes sulfur elimination and ring closure, achieving >90% conversion in 3 min .
  • Temperature control : Reflux in acetonitrile minimizes side reactions (e.g., oligomerization) .
  • Byproduct analysis : Monitor sulfur (S8) precipitation as a reaction completion indicator .

Methodological Considerations

Q. How are reaction conditions tailored to avoid degradation of the morpholinopropyl moiety?

  • Answer :

  • Low-temperature alkylation : Perform at 0–5°C to prevent N-oxide formation .
  • Inert atmosphere : Use nitrogen/argon to block oxidation of thiophene or morpholine groups .
  • Post-reaction quenching : Rapid cooling (ice-water) stabilizes intermediates .

Q. What statistical approaches are used to validate reproducibility in biological assays?

  • Answer :

  • Dose-response curves : Fit data to Hill equations (n ≥ 3 replicates) to calculate EC50/IC50 with 95% confidence intervals .
  • ANOVA with Tukey’s test : Compare activity across derivatives (p < 0.05 considered significant) .

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